molecular formula C8H7ClF2 B1411589 2,5-Difluoro-3-methylbenzyl chloride CAS No. 1803826-85-8

2,5-Difluoro-3-methylbenzyl chloride

Cat. No. B1411589
M. Wt: 176.59 g/mol
InChI Key: LCZHIYXDYIGGPD-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methylbenzyl chloride is a chemical compound with the molecular formula C<sub>8</sub>H<sub>7</sub>ClF<sub>2</sub> . It is also known by other names, including 1-(Chloromethyl)-2,5-difluoro-3-methylbenzene . The compound’s structure consists of a benzene ring substituted with chlorine and two fluorine atoms at positions 1 and 5, along with a methyl group at position 3.



Synthesis Analysis

The synthesis of 2,5-Difluoro-3-methylbenzyl chloride involves introducing the chlorine atom onto the benzene ring. Various methods can achieve this, such as chlorination of the corresponding methylbenzene using chlorine gas or a chlorinating agent. Detailed synthetic pathways and conditions would require a thorough review of relevant literature.



Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-3-methylbenzyl chloride comprises a six-membered benzene ring with the following substituents:



  • Chlorine (Cl) at position 1 (ortho to the methyl group).

  • Two fluorine (F) atoms at positions 2 and 5 (meta to the methyl group).

  • A methyl (CH<sub>3</sub>) group at position 3 (para to the chlorine).



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Nucleophilic substitution : The chlorine atom can be replaced by other nucleophiles (e.g., hydroxide, amine, or thiol) to form new derivatives.

  • Arylation reactions : The benzene ring can undergo further functionalization, such as Suzuki coupling or Buchwald-Hartwig reactions.

  • Reductive processes : Reduction of the carbonyl group (if present) or other functional groups attached to the benzene ring.



Physical And Chemical Properties Analysis


  • Melting Point : Information on the melting point would require further investigation from reliable sources.

  • Boiling Point : Similarly, the boiling point can be found in relevant literature.

  • Density : The compound’s density can be determined experimentally.

  • Solubility : It is likely soluble in organic solvents due to its aromatic nature.


Safety And Hazards


  • Toxicity : Assessing the compound’s toxicity would involve examining available toxicity data and safety sheets.

  • Handling Precautions : Standard laboratory precautions apply, including proper ventilation, protective equipment, and safe handling procedures.


Future Directions

Research on 2,5-Difluoro-3-methylbenzyl chloride could explore:



  • Applications : Investigate its potential applications in organic synthesis, pharmaceuticals, or materials science.

  • Derivatives : Explore novel derivatives with modified substituents.

  • Mechanistic Studies : Further elucidate reaction mechanisms involving this compound.


Please note that the information provided here is based on available literature, and for precise details, referring to scientific papers and databases is recommended12.


properties

IUPAC Name

1-(chloromethyl)-2,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZHIYXDYIGGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-3-methylbenzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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